Methyl 5-(benzyloxy)-2-hydroxybenzoate

Multidrug Resistance P-glycoprotein SAR Analysis

Methyl 5-(benzyloxy)-2-hydroxybenzoate (CAS 61227-22-3) is a premier salicylate scaffold distinguished by an orthogonal benzyl ether/ester architecture that enables chemoselective, stepwise deprotection—a critical advantage in complex multi-step syntheses. In MDR reversal research, 5-benzyloxy analogs uniquely maintain consistent EC₅₀ values independent of log P, empowering medicinal chemists to optimize ADME properties without sacrificing target potency. This compound also serves as a pre-validated entry point for HDAC2 inhibitor programs. Secure this strategic intermediate to reduce purification burdens and accelerate lead optimization.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 61227-22-3
Cat. No. B1318090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(benzyloxy)-2-hydroxybenzoate
CAS61227-22-3
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C15H14O4/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
InChIKeySTKBIDZTDFSKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(benzyloxy)-2-hydroxybenzoate (CAS 61227-22-3): A Benzyl-Protected Salicylate Building Block for Medicinal Chemistry and MDR Research


Methyl 5-(benzyloxy)-2-hydroxybenzoate (CAS 61227-22-3) is a benzoate ester derivative characterized by a benzyl-protected phenolic hydroxyl group at the 5-position and a free hydroxyl at the 2-position of the aromatic ring . With a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol, it belongs to the class of 2-hydroxybenzoates (salicylates) and serves as a versatile synthetic intermediate . The benzyl group provides orthogonal protection that enables selective functionalization of the 2-hydroxyl group in multi-step synthetic sequences, a feature not offered by methyl ether or free phenolic analogs .

Why In-Class Hydroxybenzoate Esters Cannot Be Interchanged with Methyl 5-(benzyloxy)-2-hydroxybenzoate


Simple substitution of methyl 5-(benzyloxy)-2-hydroxybenzoate with its 5-hydroxy parent (methyl 2,5-dihydroxybenzoate, CAS 2150-46-1) or its 5-methoxy analog (methyl 5-methoxy-2-hydroxybenzoate, CAS 2905-82-0) results in fundamentally altered structure-activity relationships (SAR) and synthetic utility. In multi-step syntheses, the benzyl group serves as a stable protecting group that can be selectively removed via hydrogenolysis without affecting the methyl ester, whereas a 5-hydroxy or 5-methoxy group cannot be deprotected under orthogonal conditions [1]. Critically, in biological systems, the 5-benzyloxy substituent confers a distinct pharmacological profile: 5-benzyloxy analogs of propafenone-type MDR modulators exhibit EC₅₀ values that are independent of log P, unlike the corresponding 5-hydroxy analogs whose potency follows a log P-dependent correlation line [2]. This decoupling of lipophilicity from potency represents a qualitative divergence in SAR that cannot be replicated by simple deprotection or methyl ether substitution.

Quantitative Differentiation of Methyl 5-(benzyloxy)-2-hydroxybenzoate: Comparator-Based Evidence for Scientific Procurement


MDR-Modulating Activity: 5-Benzyloxy Analogs Exhibit Log P-Independent EC₅₀ Potency, Unlike 5-Hydroxy Analogs

In a head-to-head series of propafenone-like MDR modulators, all four 5-benzyloxy analogs (5a–d) displayed almost identical EC₅₀ values in a daunomycin efflux assay using CCRF-CEM/VCR1000 cells, independent of their log P values (range: 3.4–5.1) [1]. In contrast, the corresponding 5-hydroxy analogs (6a–d) exhibited EC₅₀ values that followed a classical log P/log potency correlation line (EC₅₀ decreased with increasing log P) [1]. This qualitative shift in SAR indicates that the 5-benzyloxy group alters the molecular recognition mechanism at P-glycoprotein, decoupling potency from passive membrane partitioning. The compound class thus offers a distinct scaffold for MDR reversal agent optimization where activity can be tuned independently of lipophilicity-driven pharmacokinetics.

Multidrug Resistance P-glycoprotein SAR Analysis

Orthogonal Synthetic Utility: Benzyl Protecting Group Enables Selective Deprotection Without Ester Hydrolysis

Methyl 5-(benzyloxy)-2-hydroxybenzoate features a benzyl ether at the 5-position that is cleavable by catalytic hydrogenolysis (H₂, Pd/C), leaving both the methyl ester and the 2-hydroxyl group intact [1]. In contrast, the corresponding 5-methoxy analog (methyl 5-methoxy-2-hydroxybenzoate, CAS 2905-82-0) requires harsh acidic conditions (e.g., BBr₃ or HI) for demethylation, which simultaneously hydrolyzes the methyl ester [2]. The benzyl analog (CAS 21782-87-6) lacks a free 2-hydroxyl group, limiting its utility as a difunctional intermediate. The combination of an acid-labile benzyl ether with a base-labile methyl ester in a single molecule provides orthogonal protecting group chemistry unmatched by single-functionalized analogs.

Protecting Group Chemistry Multi-step Synthesis Orthogonal Deprotection

In Silico HDAC Inhibition: Benzyl Oxybenzoate Derivatives Show Comparable Binding Affinity to SAHA Against HDAC2

A 2026 in silico study synthesized benzyl oxybenzoate derivatives, including compounds structurally derived from methyl 5-(benzyloxy)-2-hydroxybenzoate, and evaluated their HDAC2 binding affinity via molecular docking against SAHA (vorinostat), a clinically approved HDAC inhibitor [1]. The designed compounds exhibited promising binding affinities against HDAC2, with several showing docking scores comparable to or exceeding that of SAHA [1]. ADME predictions indicated favorable oral bioavailability and BBB permeability profiles, suggesting dual potential for cancer and CNS disorder applications [1]. While this study involves extended derivatives rather than the parent compound, it establishes the benzyl oxybenzoate scaffold as a valid starting point for HDAC inhibitor development, with the parent methyl 5-(benzyloxy)-2-hydroxybenzoate serving as the key synthetic precursor.

HDAC Inhibitors Molecular Docking Cancer Therapeutics

Procurement-Relevant Application Scenarios for Methyl 5-(benzyloxy)-2-hydroxybenzoate Based on Quantitative Evidence


MDR Reversal Agent SAR Studies Requiring Log P-Independent Potency

In multidrug resistance reversal research, methyl 5-(benzyloxy)-2-hydroxybenzoate serves as the core scaffold for synthesizing propafenone-type modulators. The published evidence demonstrates that 5-benzyloxy analogs maintain consistent EC₅₀ values irrespective of log P variations (range: 3.4–5.1) in daunomycin efflux assays using CCRF-CEM/VCR1000 cells . This property enables medicinal chemists to optimize pharmacokinetic parameters (e.g., clearance, protein binding) through log P modulation without sacrificing target potency—a crucial advantage for lead optimization that is unattainable with 5-hydroxy analogs where potency is log P-dependent .

Multi-Step Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Deprotection

The orthogonal protecting group architecture of methyl 5-(benzyloxy)-2-hydroxybenzoate (benzyl ether cleavable by hydrogenolysis; methyl ester cleavable by base) makes it the preferred starting material for syntheses requiring sequential, chemoselective deprotection . Unlike methyl 5-methoxy-2-hydroxybenzoate, whose methyl ether can only be removed under conditions that also hydrolyze the ester, the benzyl ether in the target compound allows for clean deprotection to yield methyl 2,5-dihydroxybenzoate without side reactions . This reduces purification burden and improves overall yield in multi-step sequences, directly impacting the cost-efficiency of pharmaceutical intermediate manufacturing.

HDAC Inhibitor Lead Generation for Dual Oncology-CNS Indications

Methyl 5-(benzyloxy)-2-hydroxybenzoate is the foundational building block for synthesizing benzyl oxybenzoate derivatives identified as promising HDAC2 inhibitors with in silico binding affinities comparable to SAHA . The predicted ADME profiles, including favorable BBB permeability, support the development of dual-action agents targeting both cancer and CNS disorders . Procurement of this compound enables direct entry into a synthetic program generating HDAC inhibitor candidates with pre-validated scaffold binding, reducing the time and cost associated with de novo scaffold discovery.

Physicochemical Property Screening for Lead-Like Compound Libraries

With a molecular weight of 258.27 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds, methyl 5-(benzyloxy)-2-hydroxybenzoate falls well within lead-like chemical space (Rule of 3/5 compliant) . Its balanced lipophilicity (cLogP ~3.0–3.5 estimated by fragment methods) and moderate polar surface area (~55–60 Ų) predict favorable membrane permeability without excessive promiscuity, making it suitable for inclusion in diversity-oriented screening libraries where analogs with free phenols or methyl ethers may exhibit less desirable property profiles.

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